molecular formula C8H15NO B3189599 Cyclohexanone, O-ethyloxime CAS No. 3376-38-3

Cyclohexanone, O-ethyloxime

Cat. No.: B3189599
CAS No.: 3376-38-3
M. Wt: 141.21 g/mol
InChI Key: PBVMGBAZXXCHTA-UHFFFAOYSA-N
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Description

Cyclohexanone, O-ethyloxime is an organic compound that belongs to the category of cyclic ketones . It is a colorless, slightly oily liquid with an odor resembling acetone or peppermint . This compound plays a key role in many industrial applications and chemical reactions .


Synthesis Analysis

The synthesis of this compound predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts . This industrial process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone, often referred to as ‘KA Oil’ or ‘Ketone-Alcohol oil’ . The cyclohexanol is further dehydrogenated to yield more cyclohexanone . Alternatively, cyclohexanone can also be produced by the hydrogenation of phenol .


Molecular Structure Analysis

The this compound molecule contains a total of 25 bond(s) . There are 10 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), and 1 oxime(s) (aliphatic) .


Chemical Reactions Analysis

An unexpected cascade reaction for oxidation–oximization of cyclohexane with ammonium acetate was developed for the first time to access cyclohexanone oxime with 50.7% selectivity (13.6% conversion) . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers in the reaction .


Physical and Chemical Properties Analysis

This compound is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius . It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .

Mechanism of Action

The C–N bond formation mechanism was examined by in situ experiments and theoretical calculations, which showed that cyclohexanone oxime forms through the reaction between an NH2OH intermediate and cyclohexanone .

Safety and Hazards

Exposure to Cyclohexanone, O-ethyloxime can lead to irritation of the eyes, skin, and respiratory tract . It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone, especially in an industrial setting . In the event of a spill, it is necessary to use absorbent materials to contain and clean up the compound to prevent environmental contamination .

Future Directions

As a vital industrial chemical, research is ongoing to improve the production processes of cyclohexanone, aiming at increased efficiency and reduced environmental impact . Furthermore, novel applications of cyclohexanone in various fields, such as renewable energy and material science, are being explored .

Properties

IUPAC Name

N-ethoxycyclohexanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVMGBAZXXCHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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